D-Histidine hydrochloride hydrate

Description

Contextualization of D-Amino Acids within Stereochemical Principles in Biological and Synthetic Chemistry

Amino acids, the constituent units of proteins, predominantly exist in one of two mirror-image forms, or stereoisomers: L- (levo) and D- (dextro) enantiomers. thieme-connect.com This chirality, with the exception of the non-chiral glycine, is a fundamental principle of stereochemistry. wikipedia.org In the vast majority of biological systems, life has evolved to almost exclusively utilize L-amino acids for protein synthesis and other metabolic functions. thieme-connect.comnih.gov This homochirality is a defining characteristic of biochemistry.

However, D-amino acids are not merely laboratory curiosities. They are found in nature, albeit less commonly, and play significant roles, particularly in the cell walls of bacteria. nih.govnumberanalytics.com For instance, D-alanine and D-glutamate are integral components of peptidoglycan, a crucial polymer for bacterial cell wall integrity. numberanalytics.com The study of D-amino acids, therefore, opens a window into alternative biochemical strategies and provides unique tools for synthetic chemistry.

Fundamental Stereoisomeric Distinctions and Their Implications in Molecular Recognition and Function

The key difference between L- and D-histidine lies in the three-dimensional arrangement of the groups around the alpha-carbon. wikipedia.org This seemingly subtle variation has profound consequences for how these molecules interact with other chiral molecules, a concept central to molecular recognition. Enzymes and receptors, themselves composed of chiral L-amino acids, exhibit a high degree of stereospecificity. This means they are exquisitely selective for binding to either the L- or D-enantiomer of a substrate or ligand.

While L- and D-enantiomers share identical physical and chemical properties in an achiral environment, their behavior in the chiral context of a biological system can be dramatically different. thieme-connect.comnih.gov For example, peptides constructed from D-amino acids are significantly more resistant to degradation by proteases, which are enzymes designed to cleave peptide bonds between L-amino acids. nih.gov This resistance to enzymatic breakdown is a critical property being exploited in the development of more stable peptide-based therapeutics. nih.gov

The imidazole (B134444) side chain of histidine, with a pKa near physiological pH, allows it to act as both a proton donor and acceptor. newworldencyclopedia.orgsigmaaldrich.com This makes it a crucial residue in the active sites of many enzymes, participating in catalytic reactions. newworldencyclopedia.orgsigmaaldrich.com The stereochemistry of D-histidine influences the orientation of this versatile imidazole group, which can lead to altered or novel binding and catalytic activities when incorporated into synthetic peptides or used as a chiral ligand. Research has shown that even achiral systems can be designed to differentiate between histidine enantiomers, highlighting the subtle yet powerful influence of chirality on molecular interactions. nih.gov

Historical and Current Perspectives on the Study of D-Histidine and its Derivatives

The discovery of D-amino acids dates back to the mid-20th century, with initial reports of their presence in insects and mollusks in the 1950s. wikipedia.org For a long time, they were considered rare and of minor importance compared to their L-counterparts. However, with advancing analytical techniques, the presence and functional significance of D-amino acids in a wider range of organisms, including mammals, have been increasingly recognized. thieme-connect.comwikipedia.org For example, D-serine has been identified as a key neurotransmitter in the mammalian brain. wikipedia.org

Historically, research on histidine has predominantly focused on the L-isomer due to its role in protein synthesis and as a precursor to histamine (B1213489) and carnosine. newworldencyclopedia.orgwikipedia.org L-histidine's essentiality for human and animal nutrition has also been a major area of study. nih.govnih.gov

The current perspective on D-histidine and its derivatives, including the hydrochloride monohydrate salt, is one of growing interest and expanding application. Researchers are now actively exploring the unique properties conferred by its D-configuration. The stability of D-amino acid-containing peptides is a major driver of this research, with the goal of creating more robust and effective therapeutic agents. nih.gov Furthermore, the use of D-amino acids as chiral building blocks in organic synthesis is a burgeoning field.

Overview of Key Academic Research Trajectories for D-Histidine Hydrochloride Monohydrate

The hydrochloride monohydrate form of D-histidine provides a stable, water-soluble source of the D-enantiomer for research purposes. Current academic research trajectories for this compound are diverse and focus on leveraging its unique stereochemical properties.

One significant area of investigation is in the field of peptide synthesis . sigmaaldrich.com By incorporating D-histidine into peptide sequences, researchers can create peptides that are resistant to enzymatic degradation. nih.gov This is particularly valuable for developing peptide-based drugs with longer half-lives in the body.

Another key research trajectory involves the use of D-histidine as a chiral selector or ligand in analytical and synthetic chemistry. Studies have demonstrated that histidine can be highly effective in enantioselective discrimination, the process of distinguishing between enantiomers. nih.gov This is crucial for the separation and analysis of chiral compounds, a vital process in the pharmaceutical industry. For instance, research has shown that copper complexes involving histidine can be used to differentiate between chiral amino acids using mass spectrometry techniques. nih.gov

Furthermore, the unique binding properties of the D-histidine imidazole group are being explored in the design of novel catalysts and supramolecular assemblies . The specific spatial orientation of the functional groups in D-histidine can direct the formation of distinct three-dimensional structures with tailored properties.

The table below provides a summary of the key physicochemical properties of D-Histidine hydrochloride monohydrate.

| Property | Value |

| Chemical Formula | C₆H₁₂ClN₃O₃ |

| Molecular Weight | 209.63 g/mol |

| Form | Powder |

| Color | White |

| Melting Point | 254 °C (decomposes) |

| Synonyms | D-Histidine monohydrochloride monohydrate |

| CAS Number | 328526-86-9 |

Note: Data sourced from various chemical suppliers and databases. sigmaaldrich.comnih.gov

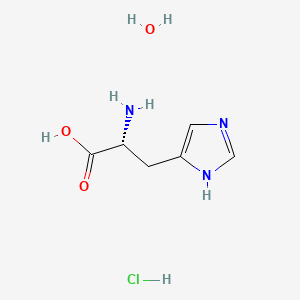

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXXUDSWGMGYLZ-ZJIMSODOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)N.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@H](C(=O)O)N.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328526-86-9, 351-50-8 | |

| Record name | D-Histidine hydrochloride monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328526-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-histidine hydrochloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Strategies

Chemical Synthesis Routes for D-Histidine Hydrochloride Monohydrate

Chemical synthesis provides robust methods for producing D-Histidine, often starting from a racemic mixture of DL-Histidine. The key challenge lies in separating the desired D-enantiomer from its L-counterpart.

Chiral resolution is a common strategy to isolate D-Histidine from a racemic mixture produced via chemical synthesis. frontiersin.org This involves separating the two enantiomers (D- and L-Histidine).

One established method involves the use of ion-exchange resins. acs.org This technique separates the amino acid isomers based on their differential interaction with a chiral stationary phase. Another advanced approach utilizes aptamers. For instance, an anti-D-histidine L-RNA aptamer has been used as a chiral stationary phase in chromatography to separate histidine enantiomers. nih.gov The interaction between the aptamer and the protonated form of histidine, facilitated by magnesium ions, allows for effective stereospecific binding and separation. nih.gov

Spectroscopic methods can also be employed for chiral discrimination. A cubane-bridged bis-porphyrin system has demonstrated the ability to distinguish between L- and D-histidine. acs.org The presence of either enantiomer induces a specific conformational change (anti or tweezer) in the bis-porphyrin molecule, which can be detected by absorption and reflection spectra. acs.org

Table 1: Chiral Resolution Techniques for Histidine Enantiomers

| Method | Principle | Key Findings | Reference |

|---|---|---|---|

| Ion-Exchange Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Enables isolation of D-histidine from a DL-mixture with high optical purity. | acs.org |

| Aptamer-Based Chromatography | Stereospecific binding of the D-enantiomer to an immobilized anti-D-histidine L-RNA aptamer. | Baseline resolution achieved with an eluent containing 10 mM of MgCl2 at pH 5.5 and a temperature of 35°C. | nih.gov |

Stereoselective synthesis aims to directly produce the desired D-enantiomer, minimizing the need for subsequent resolution steps. While chemical synthesis often yields racemic mixtures, asymmetric protocols can achieve high enantioselectivity. rsc.org

One approach involves using a chiral auxiliary. For the synthesis of a β-substituted histidine derivative, (2S,3S)-β-methylhistidine, an optically pure chiral auxiliary was coupled to a protected urocanic acid. lookchem.com The subsequent Michael addition and azide (B81097) formation steps proceeded with high enantioselectivity (>99%). lookchem.com A critical aspect of this synthesis was the use of the 2-mesitylenesulfonyl (Mts-) protecting group for the imidazole (B134444) ring to prevent epimerization during the process. lookchem.com

Another powerful method is the 1,3-dipolar cycloaddition. The reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by silver carbonate, can produce densely substituted proline derivatives with high diastereoselectivity. acs.org This demonstrates the potential for N-tert-butanesulfinylimine groups to act as effective electron-withdrawing groups in directing stereoselective outcomes. acs.org

Once optically pure D-Histidine is obtained, it is converted into its hydrochloride monohydrate salt. This process enhances the stability and solubility of the compound. himedialabs.com The procedure involves dissolving the D-Histidine free base in an aqueous solution and reacting it with hydrochloric acid. nih.gov

The solution is then carefully crystallized, often through slow evaporation or by adding a solvent in which the salt is less soluble (like ethanol) to induce precipitation. lookchem.comnih.gov The resulting crystals are filtered, washed (typically with a cold solvent to minimize loss), and dried under a vacuum to yield D-Histidine hydrochloride monohydrate as a white crystalline powder. lookchem.comnih.gov The final product is a hydrated salt, containing one molecule of water per molecule of histidine hydrochloride. sigmaaldrich.comnih.gov

Biocatalytic and Fermentative Production of D-Histidine

Biocatalysis offers an environmentally friendly and highly selective alternative to chemical synthesis for producing D-amino acids. These methods leverage the specificity of enzymes and microbial metabolic pathways. rsc.org

Enzymes play a pivotal role in the stereospecific production of D-amino acids. nih.gov Key enzymes include racemases and dehydrogenases.

D-Amino Acid Dehydrogenases (DAADH) catalyze the reversible oxidative deamination of D-amino acids to their corresponding 2-oxo acids. frontiersin.org More importantly for synthesis, they can catalyze the reductive amination of an α-keto acid (a precursor) using ammonia (B1221849) and a nicotinamide (B372718) cofactor (like NADPH) to produce a D-amino acid with high enantioselectivity. nih.govacs.org Through protein engineering, DAADHs with broad substrate ranges have been created from enzymes like meso-diaminopimelate dehydrogenase (meso-DAPDH). frontiersin.orgacs.org These engineered enzymes can produce a variety of D-amino acids with enantiomeric excess values often exceeding 95-99%. acs.orgwikipedia.org

A powerful strategy is the creation of an artificial biocatalytic cascade. One such system uses an L-amino acid deaminase to convert an L-amino acid into its corresponding α-keto acid, which is then stereoselectively reduced by a D-amino acid dehydrogenase to the desired D-amino acid. rsc.org This one-pot stereoinversion process can achieve quantitative yields and very high enantiomeric excess. rsc.org

Amino Acid Racemases catalyze the interconversion between L- and D-enantiomers of an amino acid. nih.govwikipedia.org A histidine-specific racemase has been identified in the lactic acid bacterium Leuconostoc mesenteroides. nih.gov This enzyme, Lm-HisR, specifically acts on histidine. nih.gov Racemases can be integrated into processes to convert a readily available L-amino acid into a racemic mixture, from which the D-enantiomer can then be selectively processed or separated. researchgate.net In Salmonella typhimurium, D-amino acid dehydrogenase is involved in the first step of D-histidine racemization. nih.gov

Table 2: Key Enzymes in Biocatalytic D-Histidine Synthesis

| Enzyme Class | Reaction Catalyzed | Application in D-Histidine Synthesis | Source Organism Example | Reference |

|---|---|---|---|---|

| D-Amino Acid Dehydrogenase (DAADH) | α-Keto Acid + NH₃ + NADPH ⇌ D-Amino Acid + NADP⁺ + H₂O | Reductive amination of the histidine precursor (imidazolepyruvic acid) to D-Histidine. | Engineered from Corynebacterium glutamicum meso-DAPDH. | acs.orgmdpi.com |

| Amino Acid Racemase | L-Histidine (B1673261) ⇌ D-Histidine | Interconversion of L-Histidine to D-Histidine. | Leuconostoc mesenteroides | nih.gov |

| L-Amino Acid Deaminase (LAAD) | L-Amino Acid + H₂O + O₂ → α-Keto Acid + NH₃ + H₂O₂ | Used in cascade reactions to convert L-Histidine to its keto acid for subsequent amination to D-Histidine. | Proteus mirabilis | rsc.org |

While most industrial fermentation focuses on producing L-amino acids like L-Histidine, the underlying metabolic pathways are crucial for generating the necessary precursors for D-Histidine synthesis. researchgate.netscispace.comgoogle.com The biosynthesis of histidine in microorganisms like Escherichia coli and Corynebacterium glutamicum is a complex, 10-step enzymatic pathway that converts phosphoribosyl-1-pyrophosphate (PRPP) and ATP into L-Histidine. frontiersin.orgnih.govbioone.org

To achieve production of optically pure D-amino acids, these native pathways can be metabolically engineered. A common strategy involves designing an artificial metabolic pathway within a microbial host. researchgate.net For example, bacteria can be engineered to heterologously express a racemase. researchgate.net This allows the host organism, which naturally produces an L-amino acid, to convert it into the corresponding D-enantiomer.

Strains of E. coli have been successfully engineered to overproduce L-histidine from glucose. researchgate.net By removing feedback inhibition and optimizing the expression of biosynthetic genes, significant titers of L-histidine can be achieved. researchgate.net Such an engineered L-histidine-producing strain could serve as a platform for D-histidine production by introducing a histidine racemase or a pathway that converts L-histidine to its α-keto acid and then to D-histidine via a stereoselective D-amino acid dehydrogenase.

Advanced Structural Elucidation and Solid State Characterization

Crystallographic Analysis of D-Histidine Hydrochloride Monohydrate

X-ray diffraction techniques are the cornerstone for determining the atomic and molecular structure of crystalline solids. By analyzing the diffraction patterns of X-rays passing through the crystal, the electron density distribution can be mapped, revealing the precise positions of atoms, bond lengths, and angles.

Single Crystal X-ray Diffraction (SCXRD) stands as the most definitive method for the unambiguous determination of the three-dimensional structure of molecules, including the absolute configuration of chiral centers. researchgate.netnih.gov For an enantiomerically pure compound like D-Histidine hydrochloride monohydrate, SCXRD analysis confirms the spatial arrangement of the substituents around the chiral α-carbon. The analysis of anomalous dispersion effects, particularly when using specific X-ray wavelengths, allows for the assignment of the absolute stereochemistry. researchgate.net The crystal structure of the enantiomeric form, L-Histidine (B1673261) hydrochloride monohydrate, has been extensively studied and determined to belong to the orthorhombic space group P2₁2₁2₁. researchgate.netcore.ac.uk Given that the D- and L-forms are non-superimposable mirror images, the D-enantiomer is expected to crystallize in the same space group and possess identical unit cell parameters, with the key difference being the opposite chirality at the α-carbon, which is confirmed as 'R' in accordance with the Cahn-Ingold-Prelog priority rules.

Powder X-ray Diffraction (PXRD) is an essential technique for characterizing the bulk crystalline phase of a material. libretexts.orgunesp.br It provides a distinctive fingerprint for a specific crystalline solid, allowing for phase identification, purity assessment, and the refinement of lattice parameters. researchgate.netresearchgate.net The PXRD pattern of a microcrystalline sample of D-Histidine hydrochloride monohydrate is compared against calculated patterns from known crystal structures or reference data from databases.

The crystal system for the related L-Histidine hydrochloride monohydrate is orthorhombic, with the space group P2₁2₁2₁. researchgate.netcore.ac.uk The lattice parameters obtained from diffraction studies provide the dimensions of the unit cell.

Table 1: Representative Crystallographic Data for Histidine Hydrochloride Monohydrate Note: Data is often reported for the more common L-enantiomer, which is expected to have identical lattice parameters as the D-enantiomer.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P2₁2₁2₁ | researchgate.net |

| a (Å) | Value not found in search results | |

| b (Å) | Value not found in search results | |

| c (Å) | Value not found in search results | |

| Volume (ų) | Value not found in search results | |

| Z (molecules/unit cell) | 4 | researchgate.net |

The crystal packing is dominated by an extensive three-dimensional hydrogen-bonding network involving the histidine cation, the chloride anion, and the water molecule. nih.gov Key interactions include:

N-H···O bonds: The protonated amino group and imidazole (B134444) ring act as hydrogen bond donors to the oxygen atoms of the carboxylate group and the water molecule.

N-H···Cl bonds: The protonated nitrogen atoms also form strong hydrogen bonds with the chloride anion.

O-H···O bonds: The water molecule acts as both a donor and an acceptor, linking different histidine molecules.

These interactions create a tightly packed, stable structure that defines the compound's physical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solid-State Structures

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique used to probe the local atomic environment in solid materials, providing information that is complementary to diffraction methods. researchgate.net

To overcome the spectral line broadening typically seen in solids, Magic Angle Spinning (MAS) is employed. meihonglab.com By spinning the sample at a high frequency at the "magic angle" (54.74°) relative to the external magnetic field, anisotropic interactions are averaged out, resulting in high-resolution spectra.

¹H MAS NMR: Proton ssNMR spectra of histidine hydrochloride monohydrate show distinct resonances for the different protons in the molecule. nih.gov The high magnetic fields now available (e.g., 1020 MHz) significantly enhance spectral resolution, allowing for better separation of peaks corresponding to the amine (NH₃⁺), imidazole (N-H), alpha-carbon (α-H), beta-carbon (β-H), and water protons. nih.gov

¹³C MAS NMR: The ¹³C cross-polarization MAS (CP/MAS) spectrum provides a distinct signal for each unique carbon atom in the D-Histidine molecule. illinois.educhemicalbook.com The chemical shifts are highly sensitive to the local electronic environment and conformation.

Table 2: Typical Solid-State ¹³C NMR Chemical Shifts for Histidine Hydrochloride Monohydrate Note: Chemical shifts can vary slightly depending on experimental conditions.

| Carbon Atom | Approximate Chemical Shift (ppm) | Reference |

| C=O (Carbonyl) | ~171 | nationalmaglab.org |

| Cδ2 (Imidazole) | ~134 | illinois.edu |

| Cγ (Imidazole) | ~117 | illinois.edu |

| Cε1 (Imidazole) | ~129 | illinois.edu |

| Cα (Alpha-carbon) | ~53 | nationalmaglab.org |

| Cβ (Beta-carbon) | ~27 | nationalmaglab.org |

Multidimensional ssNMR experiments provide deeper insights by correlating different nuclei, revealing spatial proximities and bonding connectivities. nih.gov

¹H-¹³C Correlation: Two-dimensional ¹H-¹³C Heteronuclear Correlation (HETCOR) experiments map the correlations between protons and their directly bonded carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C resonances. illinois.edu

¹H-¹⁴N Correlation: Despite the challenges of studying the quadrupolar ¹⁴N nucleus, advanced techniques such as Dipolar-mediated Heteronuclear Multiple-Quantum Coherence (D-HMQC) have been successfully applied. nationalmaglab.org These experiments can establish correlations between protons and nitrogen atoms, even in three-dimensional setups (¹H-¹³C-¹⁴N), providing unambiguous assignments and information on the proximities between the backbone and side-chain atoms. nationalmaglab.orgnih.gov

¹H-³⁵Cl Correlation: Solid-state NMR of halogen nuclei like ³⁵Cl can be a sensitive probe of the local environment. nih.gov The ³⁵Cl MAS NMR spectrum of histidine hydrochloride monohydrate has been studied, and analysis of the quadrupolar coupling constant provides detailed information about the electric field gradient at the chloride ion's location, which is directly influenced by the surrounding hydrogen-bonding network. researchgate.net

Vibrational Spectroscopy for Molecular Conformation and Functional Group Analysis

Vibrational spectroscopy, including both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are sensitive to the molecule's conformation, functional groups, and intermolecular interactions, such as hydrogen bonding.

FTIR spectroscopy of histidine derivatives provides a detailed vibrational fingerprint. nist.gov Studies on histidine have shown that the amide I vibration results in a single peak located between 1620 and 1670 cm⁻¹. nih.govacs.org The precise position and shape of this band are sensitive to pH. nih.govacs.org Two-dimensional IR (2D IR) spectroscopy reveals that the amide I band is composed of multiple components. For a histidine dipeptide, three resolvable features were identified at approximately 1630, 1644, and 1656 cm⁻¹. nih.govacs.org These bands are assigned to different tautomeric forms (τ and π) and hydration states of the amide group. nih.govacs.org

Isotopic labeling, such as substituting ¹⁴N with ¹⁵N or using heavy water (D₂O), is a valuable tool for assigning specific vibrational modes by inducing shifts in the spectra. okstate.edu This allows for the identification of vibrational modes sensitive to protonation, which is key to understanding the structure and function of histidine in various environments. okstate.edu

Table 2: Selected FTIR Vibrational Band Assignments for Histidine

| Wavenumber (cm⁻¹) | Assignment | Notes |

| ~1620 - 1670 | Amide I Vibration | Position and shape are pH-dependent. nih.govacs.org |

| ~1630 | Amide I Component | Assigned to the τ tautomer. nih.govacs.org |

| ~1644 | Amide I Component | Assigned to the hydrated π tautomer. nih.govacs.org |

| ~1656 | Amide I Component | Assigned to a dehydrated amide in the π tautomer. nih.govacs.org |

Key assignments in the Raman spectra include vibrations for the carboxylate (COO⁻), methylene (B1212753) (CH₂), and ammonium (B1175870) (NH₃⁺) groups, as well as skeletal C-C stretching modes. researchgate.net For instance, bands in the range of 1330-1440 cm⁻¹ are attributed to symmetric COO⁻ vibrations, while the 1450 cm⁻¹ region corresponds to CH₂ vibrations. researchgate.net The NH₃⁺ and C-C stretching vibrations are typically observed between 1100-1140 cm⁻¹ and 1010-1090 cm⁻¹, respectively. researchgate.net Raman spectroscopy is also a powerful tool for studying the protonation state, tautomerism, and metal coordination of the imidazole ring. nih.gov

Table 3: Selected Raman Vibrational Band Assignments for Histidine

| Wavenumber (cm⁻¹) | Assignment |

| 1619 - 1660 | Asymmetric COO⁻ stretching |

| 1330 - 1440 | Symmetric COO⁻ stretching researchgate.net |

| ~1450 | CH₂ vibrations researchgate.net |

| 1100 - 1140 | NH₃⁺ vibrations researchgate.net |

| 1010 - 1090 | C-C stretching researchgate.net |

| ~933 | C-C stretching |

| ~850 | CH₂ rocking |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes

While D-Histidine hydrochloride monohydrate itself is diamagnetic and thus EPR-silent, it readily forms complexes with paramagnetic metal ions. Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for characterizing these metal complexes. nih.gov The study of copper(II)-histidine complexes is particularly relevant due to their biological significance. nih.govnih.govresearchgate.net

The EPR spectrum of a (1:2) Cu(II)-L-histidine complex, recorded at 77 K, displays features characteristic of a distorted square-pyramidal geometry. nih.gov The spectrum is resolved in the parallel direction of the g-tensor, showing well-defined parallel lines with a g-value (g∥) of 2.237 and a hyperfine splitting of 554 MHz. nih.gov The perpendicular region of the spectrum indicates a slight rhombic distortion with g-values around 2.044 and 2.047. nih.gov This level of detail allows for the elucidation of the coordination environment of the copper ion, which is crucial for understanding the structure and function of such metallo-complexes. nih.gov

Table 4: EPR Spectral Parameters for a (1:2) Copper(II)-L-Histidine Complex at 77 K

| Parameter | Value | Interpretation |

| g∥ (parallel g-value) | 2.237 | Provides information on the electronic structure in the parallel direction of the magnetic field. nih.gov |

| g⊥ (perpendicular g-values) | 2.044, 2.047 | Indicates a slight rhombic distortion from axial symmetry. nih.gov |

| A∥ (parallel hyperfine splitting) | 554 MHz | Relates to the interaction between the electron spin and the copper nuclear spin. nih.gov |

Computational and Theoretical Investigations of D Histidine Hydrochloride Monohydrate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of D-histidine hydrochloride monohydrate, offering precise information on its geometry, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) for Molecular and Complex Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone computational method for investigating the structural and electronic properties of crystalline materials like L-histidine (B1673261) hydrochloride monohydrate (a stereoisomer of D-histidine). researchgate.netnih.gov DFT calculations, particularly with the inclusion of dispersion corrections (like the PBE+TS method), are adept at optimizing molecular and complex geometries, providing data that shows good agreement with experimental results from techniques like X-ray diffraction. researchgate.netnih.gov

For instance, studies on L-histidine chloride monohydrate have successfully used the B3LYP functional with the 6-31G(d) basis set to obtain optimized geometric bond lengths and angles. nih.gov These theoretical models are crucial, especially when precise experimental geometric parameters are not available. nih.gov The calculations can predict key structural features within the crystal lattice, including the intricate network of hydrogen bonds involving the histidine molecule, the chloride ion, and the water molecule. nih.govresearchgate.net

Table 1: Representative DFT Functionals and Basis Sets in Histidine Studies

| Functional | Basis Set | Application | Reference |

| PBE with TS correction | Norm-conserving pseudopotential | Structural, electronic, and optical properties of L-histidine crystal. | researchgate.net |

| B3LYP | 6-31G(d) | Geometry optimization and vibrational spectra of L-histidine chloride monohydrate. | nih.gov |

| ωB97x-D | 6-311++G(d,p) | Geometry optimization of L-histidine fluoride (B91410) ionic associates. | nih.gov |

| B3LYP-D3 | 6-311+G(d,p) | Conformational analysis of dipeptides. | nih.gov |

This table is for illustrative purposes and represents common methodologies in the field.

DFT calculations also elucidate electronic properties. For the monoclinic L-histidine crystal, DFT simulations using the generalized gradient approximation (GGA) as parameterized by Perdew-Burke-Ernzerhof (PBE) predicted an insulating band gap of approximately 4.38 eV. researchgate.net Such computational approaches are vital for understanding the electronic behavior and potential applications of these biomolecules in materials science. researchgate.net

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

While DFT is a workhorse, ab initio methods, which are based on first principles without empirical parameterization, offer a pathway to even higher accuracy for energetic and spectroscopic predictions. acs.orgrsc.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, although computationally more demanding, can provide benchmark-quality conformational energies. acs.org

These high-level calculations are critical for:

Energetics: Accurately determining the relative energies of different conformers and the strength of intermolecular interactions. This is essential for understanding the stability of various structures. acs.org

Spectroscopy: Predicting vibrational spectra (IR and Raman) with high precision. Theoretical calculations of vibrational frequencies for L-histidine chloride monohydrate have shown excellent agreement with experimental IR spectra, aiding in the assignment of normal modes. nih.gov Similarly, NMR chemical shifts can be computed, offering a way to validate and interpret experimental solid-state NMR data. mdpi.com

For example, time-dependent DFT (TD-DFT) has been employed to describe the molecular electronic structure and nonlinear optical (NLO) properties of L-histidine chloride monohydrate. nih.gov Furthermore, advanced ab initio methods are used to create reference data against which more computationally efficient methods, like empirical force fields used in molecular dynamics, can be tested and validated. acs.org

Molecular Modeling and Simulation of D-Histidine Systems

Moving beyond static structures, molecular modeling and simulation techniques explore the dynamic behavior of D-histidine, including its conformational flexibility and interactions with other molecules, particularly solvents.

Conformational Analysis and Potential Energy Surface Exploration

The histidine side chain possesses significant conformational freedom, primarily defined by the dihedral angles of its backbone (φ, ψ) and side chain (χ). nih.gov Conformational analysis aims to map the potential energy surface (PES) of the molecule to identify stable, low-energy conformers and the energy barriers that separate them. nih.gov

Computational studies on dipeptides containing amino acids like serine and alanine (B10760859) have demonstrated how quantum chemical calculations can characterize numerous stable conformers. nih.gov For histidine, which can exist in neutral (δ and ε tautomers) and protonated cationic states, the conformational landscape is particularly complex. pnas.org The imidazole (B134444) ring's state influences its interactions and, consequently, the preferred conformations. pnas.org Molecular dynamics (MD) simulations, which compute the trajectory of atoms over time, are a powerful tool for exploring this conformational space and observing transitions between different states. rsc.orgacs.org

Studies of Intermolecular Interactions (e.g., Cation-π, π-π Stacking, Hydrogen-π Interactions)

The imidazole ring of histidine is central to its ability to engage in a diverse array of non-covalent interactions that are crucial for molecular recognition and structural stability. nih.govacs.org

Cation-π Interactions: These are strong, noncovalent interactions between a cation and the electron-rich face of a π system. nih.gov Histidine is unique in that its imidazole ring can act as either the π system (in its neutral state, interacting with cations like Lysine or Arginine) or, when protonated to form the imidazolium (B1220033) ion, as the cation itself (interacting with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan). nih.govacs.org Quantum chemical calculations have quantified these interactions, showing that the cation-π interaction involving a protonated histidine (His⁺) is significantly more stable than a standard π-π stacking interaction. For example, the mean binding energy for a stacked His⁺–Phe pair is about -4.1 kcal/mol, compared to -3.1 kcal/mol for a neutral His⁰–Phe pair. acs.org

π-π Stacking: This interaction occurs between aromatic rings. In the context of histidine, this involves the imidazole ring interacting with another aromatic system. stanford.edu These interactions are generally weaker than cation-π interactions and are influenced by the relative orientation of the rings (e.g., parallel-displaced vs. T-shaped). acs.org

Hydrogen-π Interactions: These are a form of hydrogen bond where a π system acts as the hydrogen bond acceptor. The electron-rich cloud of the histidine imidazole ring can interact favorably with hydrogen bond donors. nih.govyoutube.com

Table 2: Calculated Interaction Energies for Histidine-Containing Pairs

| Interacting Pair | Interaction Type | Mean Binding Energy (kcal/mol) | Reference |

| His⁰–Phe | π-π Stacking | ~ -3.1 | acs.org |

| His⁺–Phe | Cation-π | ~ -4.1 | acs.org |

| His⁺–Tyr | Cation-π | ~ -4.0 | nih.gov |

| His⁺–Trp | Cation-π | ~ -4.7 | nih.gov |

Energies are derived from quantum chemical calculations and represent the strength of the interaction in model systems.

Simulation of Solvent Effects on D-Histidine Conformation and Interactions

The surrounding solvent, typically water in biological contexts, profoundly influences the conformation and interaction profile of D-histidine. Molecular dynamics simulations are indispensable for studying these effects. oup.comacs.org Solvation can be modeled in two primary ways:

Explicit Solvent: The simulation box explicitly includes a large number of individual solvent molecules (e.g., water). mpg.deacs.org This approach is computationally intensive but provides the most detailed picture, capturing specific hydrogen bonding networks and the structuring of water around the solute. mpg.de All-atom simulations with explicit water are crucial for accurately calculating properties like deprotonation free energies. mpg.de

Implicit Solvent: The solvent is represented as a continuous medium with a defined dielectric constant. oup.com Models like the Polarizable Continuum Model (PCM) are computationally less expensive and are often used in quantum chemical calculations to account for the bulk electrostatic effect of the solvent on geometry and stability. nih.gov

Simulations have shown that solvent effects are critical for accurately predicting the most stable conformations. A structure that is lowest in energy in a vacuum may not be the most stable in a solvent like DMSO or water due to the solute's electrostatic and nonbonding interactions with the solvent molecules. oup.com Constant pH molecular dynamics (CpH-MD) is an advanced simulation technique that allows the protonation state of residues like histidine to change dynamically in response to the simulated pH and local electrostatic environment, providing a more realistic model of its behavior in solution. mpg.de

Crystal Lattice Energy Calculations and Polymorphism Predictions

Computational studies focusing specifically on the crystal lattice energy and polymorphism of D-histidine hydrochloride monohydrate are not extensively available in peer-reviewed literature. However, the principles of these investigations can be understood through research on the corresponding L-enantiomer and other crystalline hydrates.

The crystal structure of L-histidine hydrochloride monohydrate has been identified as belonging to the orthorhombic system with the non-centrosymmetric space group P2₁2₁2₁. researchgate.netresearchgate.net Theoretically, the D-enantiomer is expected to crystallize in a mirror-image structure with identical unit cell parameters and, consequently, the same crystal lattice energy. The lattice energy represents the energy released upon the formation of one mole of the crystalline solid from its constituent, gaseous ions. Its calculation is crucial for predicting the thermodynamic stability of a crystal structure.

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Predicting potential polymorphs is vital in materials science and pharmaceuticals to identify the most stable form under given conditions. Crystal structure prediction (CSP) studies are often employed for this purpose. These computational methods search for crystal packings that are minima on the lattice energy landscape. nih.gov

While specific CSP studies for D-histidine hydrochloride monohydrate are not published, research on similar molecules, such as 4-aminoquinaldine (B107616) monohydrate, demonstrates the methodology. nih.govrsc.org Such studies typically involve:

Generating a multitude of plausible crystal packing arrangements based on the molecular structure.

Calculating the lattice energy for each hypothetical structure using force fields or more accurate quantum mechanical methods.

Ranking the predicted structures by their relative thermodynamic stability to identify likely polymorphs.

Experimental techniques like differential scanning calorimetry (DSC) and solubility measurements are then used to verify these computational predictions and determine the relationships between different solid forms (e.g., monotropic or enantiotropic). nih.gov For L-histidine hydrofluoride dihydrate, thermal analysis has been used to investigate stability, revealing its stability only up to 108 °C due to the loss of water from the lattice. nih.gov Such experimental data provides benchmarks for validating the accuracy of lattice energy calculations. The thermal stability of related compounds, like L-histidine bis(fluoride), has been attributed to extensive hydrogen bonding networks, a factor that would be central to any lattice energy calculation for D-histidine hydrochloride monohydrate. nih.gov

Adsorption Studies of D-Histidine on Advanced Materials (e.g., Graphene)

The interaction of amino acids with advanced materials is a significant area of research for applications in biosensors, drug delivery, and biocatalysis. Theoretical studies have investigated the adsorption of histidine on surfaces like graphene and montmorillonite (B579905). As graphene is an achiral material, the fundamental adsorption energies and mechanisms calculated for histidine are directly applicable to both D- and L-enantiomers.

Adsorption on Graphene

Density Functional Theory (DFT) has been employed to model the adsorption of histidine on a graphene sheet. bgu.ac.ilconicet.gov.ar These studies compare different approximations for the exchange and correlation interactions, namely the Local Density Approximation (LDA), the Generalized Gradient Approximation (GGA-PBE), and a van der Waals corrected functional (DFT-D2).

Key findings from these theoretical investigations include:

The inclusion of van der Waals forces is critical for accurately describing the π-π stacking interactions between the imidazole ring of histidine and the graphene surface. The DFT-D2 functional predicts significantly higher adsorption energy compared to LDA and GGA-PBE, indicating a strong physisorption process. conicet.gov.ar

The complete histidine molecule (including the amino and carboxyl groups) interacts more strongly with the graphene surface than its imidazole ring alone. bgu.ac.ilconicet.gov.ar

Upon adsorption, a net charge transfer occurs from the graphene sheet to the histidine molecule. This charge transfer is more significant for the complete histidine molecule than for the isolated imidazole ring, suggesting that the amino and carboxyl groups play a crucial role in the electronic interaction. bgu.ac.ilconicet.gov.ar

The equilibrium geometry shows the histidine molecule positioned with its imidazole ring nearly parallel to the graphene sheet to maximize π-π interactions. researchgate.net

| System | DFT Functional | Adsorption Energy (Eads) [eV] | Equilibrium Distance (h) [Å] |

|---|---|---|---|

| Complete Histidine | LDA | -0.78 | 2.10 |

| GGA-PBE | -0.19 | 3.22 | |

| DFT-D2 | -1.02 | 2.22 | |

| Imidazole Ring | LDA | -0.63 | 2.11 |

| GGA-PBE | -0.12 | 3.36 | |

| DFT-D2 | -0.81 | 2.27 |

Adsorption on Other Materials

Beyond graphene, the adsorption of histidine has been studied on other materials like montmorillonite clay. Experimental studies showed that histidine adsorption is highly pH-dependent, with the strongest interaction occurring between pH 4.0 and 5.0. cambridge.org At this pH, the histidine molecule is positively charged, facilitating strong electrostatic attraction to the negatively charged montmorillonite surface. cambridge.org Kinetic studies revealed that the adsorption process involves multiple steps, beginning with a rapid initial uptake followed by a much slower process to reach equilibrium. cambridge.org These experimental findings provide a basis for developing and validating computational models of histidine interaction with charged mineral surfaces.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques for D-Histidine Enantiomers and Related Compounds

Chromatography is a cornerstone for the separation of amino acid enantiomers. mdpi.com The principle involves the differential partitioning of analytes between a stationary phase and a mobile phase. For chiral separations, this is achieved by introducing a chiral component into the system, either in the stationary phase or the mobile phase. libretexts.org

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a prevalent technique for amino acid analysis. The direct resolution of enantiomers is often accomplished using Chiral Stationary Phases (CSPs). chromatographytoday.comyakhak.org These CSPs create a chiral environment where the D- and L-enantiomers form transient diastereomeric complexes with different stability, leading to different retention times and thus, separation. libretexts.org

Several types of CSPs are effective for amino acid separations, including macrocyclic glycopeptides, cinchona alkaloid-based zwitterionic phases, and crown ether phases. chromatographytoday.com Macrocyclic antibiotic phases, such as teicoplanin, are particularly versatile as they can operate in various modes (normal phase, reversed-phase, polar organic) and offer multiple interaction mechanisms, including hydrogen bonding, ionic, and steric interactions. libretexts.orgchromatographytoday.commdpi.com For instance, the Astec® CHIROBIOTIC® T column, a teicoplanin-based CSP, has been successfully used to separate histidine enantiomers. sigmaaldrich.com

Cinchona alkaloid-derived zwitterionic CSPs, such as CHIRALPAK® ZWIX(+), are designed with both anionic and cationic interaction sites. chiraltech.com This dual-nature allows for effective separation of amphoteric molecules like amino acids through a double ion-pairing mechanism. chiraltech.com

Table 1: HPLC Conditions for Histidine Enantiomer Separation

| Parameter | Method Details | Reference |

|---|---|---|

| Column | Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm | sigmaaldrich.com |

| Mobile Phase | Water:Methanol:Formic Acid (30:70:0.006) | sigmaaldrich.com |

| Flow Rate | 0.5 mL/min | sigmaaldrich.com |

| Temperature | 15 °C | sigmaaldrich.com |

| Detector | UV, 205 nm | sigmaaldrich.com |

| Sample | 200 µg/mL in 50:50 water:methanol | sigmaaldrich.com |

Reversed-Phase Ion-Pair HPLC (RP-IPC) is a variation of reversed-phase chromatography that enhances the retention and separation of ionic and highly polar compounds on nonpolar stationary phases (like C18). creative-proteomics.com The technique involves adding an ion-pairing reagent to the mobile phase. This reagent is typically a large organic molecule with an ionic head group and a hydrophobic tail. It pairs with the charged analyte (the amino acid), forming a neutral, more hydrophobic complex that can be retained by the reversed-phase column. creative-proteomics.comresearchgate.net

For amino acid analysis, anionic surfactants like alkyl sulfonates are commonly used as ion-pairing reagents. creative-proteomics.com Perfluorinated carboxylic acids are also employed, especially when coupling with mass spectrometry, although they can cause ion suppression. researchgate.net The separation can be finely tuned by adjusting parameters such as the type and concentration of the ion-pairing reagent, pH, and temperature. nih.gov Another approach involves using a chiral mobile phase additive, where a chiral ligand, such as an L-amino acid derivative complexed with a metal ion (e.g., Copper(II)), is added to the mobile phase to facilitate the separation of enantiomers on a standard achiral column. libretexts.orgnih.govhuji.ac.il

Table 2: Key Aspects of Reversed-Phase Ion-Pair Chromatography for Amino Acids

| Aspect | Description | Reference |

|---|---|---|

| Principle | An ion-pairing reagent in the mobile phase forms a neutral complex with the charged amino acid, increasing its retention on a reversed-phase column. | creative-proteomics.com |

| Common Reagents | Alkyl sulfonates (e.g., sodium pentanesulfonate), perfluorinated carboxylic acids. | creative-proteomics.comresearchgate.net |

| Chiral Mobile Phase Additives | A chiral selector, like N,N-di-n-propyl-L-alanine with Copper(II) acetate, is added to the mobile phase for enantioseparation on an achiral column. | nih.gov |

| Adjustable Parameters | pH, ionic strength, temperature, concentration of the ion-pairing reagent, and chiral selector. | nih.gov |

Mixed-mode chromatography (MMC) utilizes stationary phases that are designed to facilitate more than one type of interaction with the analytes. wikipedia.orgyoutube.com This approach combines mechanisms like ion exchange, hydrophobic interaction, and/or hydrophilic interaction liquid chromatography (HILIC) in a single column, offering unique selectivity. wikipedia.orgsielc.com

For the analysis of polar compounds like histidine, mixed-mode columns can provide superior retention and separation compared to single-mode columns. nih.gov For example, a Primesep 100 column, which has both hydrophobic and ion-exchange properties, can be used to separate histidine and its derivatives. sielc.comsielc.com The mobile phase typically consists of acetonitrile (B52724) and water with a buffer, such as sulfuric acid or phosphoric acid. sielc.comsielc.com The combination of hydrophobic and ion-exchange interactions allows for the effective analysis of amino acids without the need for derivatization. nih.gov These methods are often coupled with tandem mass spectrometry for enhanced selectivity and sensitivity. nih.gov

Table 3: Example of Mixed-Mode Chromatography for Histidine Analysis

| Parameter | Method Details | Reference |

|---|---|---|

| Column | Primesep 100, 4.6 x 150 mm, 5 µm | sielc.com |

| Mobile Phase | Acetonitrile (MeCN)/Water (60/40) with 0.1% Sulfuric Acid (H2SO4) | sielc.com |

| Flow Rate | 1.0 mL/min | sielc.com |

| Detection | UV, 200 nm | sielc.com |

| Analytes | Histidine and Histidine Methyl Ester | sielc.com |

Gas Chromatography (GC) with Chiral Derivatization

Gas Chromatography (GC) is another powerful technique for the separation of enantiomers, known for its high resolution and sensitivity. mdpi.comsigmaaldrich.com However, due to the low volatility and polar nature of amino acids, they must first be converted into more volatile derivatives before GC analysis. sigmaaldrich.comresearchgate.net This process is known as derivatization. sigmaaldrich.com

The derivatization must be performed with an achiral reagent to ensure that the original stereochemistry of the amino acid is preserved (i.e., no racemization occurs). sigmaaldrich.com The resulting achiral derivatives of the D- and L-enantiomers are then separated on a chiral stationary phase, often a cyclodextrin-based column. sigmaaldrich.comresearchgate.net A common two-step derivatization process involves esterification followed by acylation. sigmaaldrich.com For instance, secondary amino acids like proline have been derivatized using heptafluorobutyl chloroformate followed by amidation with methylamine (B109427) for analysis on a Chirasil-L-Val column. nih.gov

Capillary Electrophoresis (CE) and Electrokinetic Chromatography (EKC) for Enantioseparation

Capillary Electrophoresis (CE) separates molecules based on their differential migration in an electric field. For enantioseparation, a chiral selector is added to the background electrolyte (BGE). nih.govnih.gov The selector, often a cyclodextrin (B1172386) or a chiral crown ether, forms transient diastereomeric complexes with the amino acid enantiomers, leading to differences in their electrophoretic mobility. nih.govacs.org

Micellar Electrokinetic Chromatography (MEKC) is a mode of CE that uses surfactants (micelles) in the BGE. nih.gov For chiral separations, cyclodextrins can be added to the micellar solution (CD-MEKC). nih.gov This technique has been successfully applied to the separation of amino acid enantiomers after pre-column derivatization with reagents like (+)-1-(9-fluorenyl) ethyl chloroformate (FLEC). nih.gov The derivatization not only imparts chirality but can also add a fluorescent tag, significantly improving detection limits. nih.gov Another approach uses a chiral copper(II) complex, such as with aspartame, in the electrolyte to resolve dansylated amino acid enantiomers. stanford.eduacs.org These methods can resolve a wide range of amino acids in a single run with high efficiency. acs.orgstanford.edu

Spectroscopic and Spectrometric Detection Methods

The choice of detector is crucial for the sensitivity and specificity of the analysis. Following separation by chromatography or electrophoresis, various detection methods can be employed.

UV-Visible Spectroscopy : A common detector for HPLC is the UV-Vis detector. europa.eu Amino acids with chromophores, like the imidazole (B134444) ring in histidine, can be detected directly. sielc.comeuropa.eu For other amino acids, detection can be enhanced by derivatization with a UV-absorbing tag. The detection wavelength for histidine is often set around 200-210 nm. sielc.comeuropa.eu

Colorimetric/Spectrophotometric Methods : These methods involve a chemical reaction that produces a colored product, which is then quantified by measuring its absorbance at a specific wavelength. researchgate.net A classic example is the reaction of histidine with diazotized sulfanilic acid, which forms a yellow-colored complex that can be measured at 405 nm. researchgate.net Enzymatic reactions can also be used for specific detection; for instance, a system using aminoacyl-tRNA synthetases can measure histidine concentrations by tracking the resulting production of NADH. nih.gov

Mass Spectrometry (MS) : Coupling liquid chromatography or capillary electrophoresis with mass spectrometry (LC-MS or CE-MS) provides high selectivity and sensitivity. nih.gov Tandem mass spectrometry (MS/MS) is particularly powerful as it can identify and quantify analytes even if they are not perfectly separated chromatographically. researchgate.netnih.gov This is highly advantageous for analyzing complex biological samples. nih.govnih.gov

Raman Spectroscopy : This technique provides detailed structural information. Surface-Enhanced Raman Scattering (SERS) can be used to study the adsorption of histidine on metal nanoparticle surfaces, revealing information about its orientation and binding. researchgate.net Furthermore, by incorporating a stable isotope like deuterium (B1214612) into the histidine molecule (e.g., C2-deuterated histidine), Raman spectroscopy can be used as a sensitive probe to determine the protonation state of the imidazole ring, which is crucial for understanding its role in pH-dependent processes. nih.gov The interaction between histidine and metal ions like copper can also be probed using polarized Raman spectroscopy, complementing crystallographic data. acs.org

Circular Dichroism (CD) Detection : A CD detector measures the differential absorption of left- and right-circularly polarized light. When coupled with HPLC, it can be used for the analysis of enantiomers. nih.gov The technique can determine the enantio-ratio without requiring complete baseline separation on the column. nih.gov L-histidine (B1673261) has been shown to induce changes in the CD spectra of certain DNAzymes, indicating a specific interaction. nih.gov

UV-Visible Spectrophotometry for Quantitative Analysis (e.g., Colorimetric Methods)

UV-Visible spectrophotometry offers a foundational and accessible approach for the quantitative analysis of histidine. Direct UV detection of histidine is possible by measuring the absorbance of its carboxyl group in the 200 to 210 nm range; however, this approach often lacks sufficient sensitivity and selectivity for complex samples. shimadzu.com The absorption maximum for histidine in its pure form is noted at 210 nm. sielc.comomlc.org

To enhance specificity and sensitivity, colorimetric methods are frequently employed. These methods involve a chemical reaction that produces a colored product, the absorbance of which is proportional to the concentration of the analyte. A well-established colorimetric method for histidine involves its reaction with diazotized sulfanilic acid, which forms a yellow-colored complex. researchgate.net This reaction allows for the quantification of histidine hydrochloride monohydrate even in the presence of other amino acids. The absorbance of the resulting complex is measured at approximately 405 nm. researchgate.net This method has been shown to be linear over a specific concentration range and is stable for a short period, making it suitable for rapid analysis.

Another colorimetric approach is based on the inhibition of the oxidation of a chromogenic substrate. For instance, the oxidation of 3,3′,5,5′-tetramethylbenzidine (TMB) by hydrogen peroxide, catalyzed by copper ions (Cu²⁺), produces a blue-colored product. nih.gov Histidine can chelate with the Cu²⁺ ions, inhibiting this reaction and preventing the color change. nih.gov The degree of inhibition, observed as a lack of color development, can be used to quantify the amount of histidine present. nih.gov This assay is rapid and sensitive, with a low detection limit. nih.gov

Enzymatic reactions coupled with spectrophotometric detection also provide a means for selective quantification. For example, aminoacyl-tRNA synthetases can be used to specifically recognize an amino acid, and subsequent enzymatic reactions can produce a measurable product like NADH. nih.gov

| Method | Principle | Wavelength (λmax) | Key Findings |

| Direct UV Detection | Absorbance of the carboxyl group. shimadzu.com | 210 nm sielc.comomlc.org | Limited sensitivity and selectivity. shimadzu.com |

| Diazotized Sulfanilic Acid Reaction | Formation of a yellow-colored complex with histidine. researchgate.net | 405 nm researchgate.net | Linear in the concentration range of 33-77 µg/15 ml. |

| TMB-H₂O₂-Cu²⁺ Inhibition Assay | Histidine chelates Cu²⁺, inhibiting the TMB oxidation and color change. nih.gov | 652 nm (for TMB oxidation product) nih.gov | Exhibits two linear ranges: 60 nM to 1 µM and 1 µM to 1 mM, with a detection limit of 50 nM. nih.gov |

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Trace Analysis and Structural Confirmation

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) and tandem mass spectrometry (LC-MS/MS), stands as a powerful tool for the trace analysis and unambiguous structural confirmation of D-amino acids like D-Histidine. chromatographyonline.com These methods offer high sensitivity and selectivity, which are crucial for distinguishing between D- and L-enantiomers that are often present in complex biological matrices. chromatographyonline.comnih.govnih.gov

A significant challenge in the analysis of amino acid enantiomers is their identical mass. Therefore, chromatographic separation prior to mass spectrometric detection is essential. This is often achieved using chiral stationary phases or by derivatization with a chiral reagent. shimadzu.eu For instance, reversed-phase liquid chromatography combined with a chiral derivatizing agent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) has been successfully used to separate D- and L-amino acid pairs before MS/MS analysis. chromatographyonline.com This approach has demonstrated baseline resolution for numerous enantiomeric pairs with high reproducibility. chromatographyonline.com

LC-MS/MS method packages have been developed for the high-sensitivity analysis of D/L-amino acids without the need for derivatization, utilizing chiral columns such as CROWNPAK CR-I(+) and CR-I(-). shimadzu.eushimadzu.com These columns allow for the separation of enantiomers, which can then be individually quantified by the mass spectrometer. shimadzu.eushimadzu.com This is particularly useful as many amino acid isomers have nearly identical MS/MS fragmentation patterns. shimadzu.eushimadzu.com

To address the issue of racemization that can occur during sample preparation (e.g., acid hydrolysis of proteins), methods using deuterated hydrochloric acid (DCl) for hydrolysis have been developed. mdpi.com During this process, any amino acid that undergoes racemization will incorporate a deuterium atom, resulting in a mass increase of +1 Da. mdpi.com This allows for the differentiation and accurate quantification of the original D-amino acid content from that formed during the analytical procedure. mdpi.com

| Technique | Derivatization/Column | Key Features & Findings |

| LC-MS/MS with Marfey's Reagent | Chiral derivatization with Marfey's reagent followed by reversed-phase LC. chromatographyonline.com | Achieved baseline resolution (Rs ≥ 1.5) for 13 enantiomeric pairs with high reproducibility (<1%RSD for retention times). chromatographyonline.com |

| LC-MS/MS with Chiral Columns | CROWNPAK CR-I(+) and CR-I(-) columns. shimadzu.eushimadzu.com | Enables separation of D/L-amino acids without derivatization, allowing for individual quantification. shimadzu.eushimadzu.com |

| LC-MS/MS with Deuterated Acid Hydrolysis | S-NIFE derivatization and hydrolysis with DCl. mdpi.com | Eliminates bias from hydrolysis-induced racemization by mass differentiation of newly formed D-amino acids. mdpi.com |

Fluorescence Detection Utilizing Pre- or Post-Column Derivatization

Fluorescence detection, often coupled with high-performance liquid chromatography (HPLC), provides a highly sensitive method for the quantification of amino acids, including D-Histidine. Since most amino acids are not naturally fluorescent, derivatization with a fluorescent reagent is necessary. shimadzu.comactascientific.com This can be performed either before the sample is introduced to the HPLC column (pre-column derivatization) or after the components have been separated by the column (post-column derivatization). shimadzu.comactascientific.com

Pre-column derivatization involves reacting the amino acids with a labeling agent prior to injection. shimadzu.com Common reagents include o-phthalaldehyde (B127526) (OPA), phenyl isothiocyanate (PITC), and dansyl chloride. shimadzu.comactascientific.com PITC, for example, reacts with amino acids to form stable thiocarbamyl derivatives that can be detected by UV absorbance at 254 nm. researchgate.net This method has been validated for its precision, stability, and accuracy in determining histidine content. researchgate.net A significant advantage of pre-column derivatization is the potential for higher sensitivity and lower reagent consumption. shimadzu.com However, the reaction efficiency can be influenced by the sample matrix. shimadzu.com

Post-column derivatization involves the separation of the underivatized amino acids on the column, followed by the introduction of a derivatizing reagent into the eluent stream before it reaches the detector. shimadzu.comaurigaresearch.com This approach offers excellent quantitative performance and reproducibility because the derivatization reaction is automated and less susceptible to matrix effects. shimadzu.comactascientific.comaurigaresearch.com A widely used reagent for post-column derivatization is o-phthalaldehyde (OPA), which reacts with primary amino acids to form highly fluorescent products. actascientific.comaurigaresearch.comactascientific.com For histidine, a specific reaction with OPA at a mildly basic pH (7.5) in the absence of other nucleophiles yields a fluorescent derivative with excitation and emission wavelengths of 360 nm and 440 nm, respectively. nih.gov This method has demonstrated a very low limit of detection (31 nmol·L⁻¹). nih.gov Another reagent, fluorescamine, also reacts with primary amino acids to produce fluorescent derivatives. actascientific.comactascientific.com

| Derivatization Strategy | Common Reagents | Advantages | Disadvantages |

| Pre-Column | o-phthalaldehyde (OPA), Phenyl isothiocyanate (PITC), Dansyl chloride shimadzu.comactascientific.com | High sensitivity, lower reagent consumption. shimadzu.com | Reaction efficiency can be affected by sample matrix. shimadzu.com |

| Post-Column | o-phthalaldehyde (OPA), Ninhydrin, Fluorescamine actascientific.comactascientific.com | Excellent quantitative performance and reproducibility, less matrix interference. shimadzu.comactascientific.comaurigaresearch.com | Higher reagent consumption, can be less sensitive than pre-column methods. shimadzu.com |

A specific fluorescent probe has been developed that can distinguish between D- and L-histidine. rsc.org This probe, in the presence of Zn(II), shows a significant fluorescence enhancement with D-histidine at an emission wavelength of 560 nm, while the L-enantiomer produces a much weaker response. rsc.org

Development of Novel Analytical Probes and Biosensors for D-Amino Acids

The growing recognition of the distinct biological roles of D-amino acids has spurred the development of novel analytical probes and biosensors designed for their rapid, selective, and sensitive detection. nih.govnih.gov These tools offer advantages over traditional chromatographic methods, which can be time-consuming and costly. nih.govnih.gov

Electrochemical biosensors represent a significant area of development. One approach involves the use of molecularly imprinted polymers (MIPs). A novel electrochemical sensor for histidine was created by electropolymerizing o-aminophenol and m-dihydroxy benzene (B151609) on a glassy carbon electrode with histidine as the template molecule. rsc.org After removing the template, the polymer has cavities that are complementary in shape and functionality to histidine, allowing for its selective rebinding and detection. rsc.org This sensor demonstrated high sensitivity with a detection limit in the nanomolar range (0.9 nM). rsc.org

Enzyme-based biosensors are another prominent category, often utilizing the high stereoselectivity of enzymes like D-amino acid oxidase (DAAO). nih.govnih.gov DAAO catalyzes the oxidation of D-amino acids, producing hydrogen peroxide, which can be measured amperometrically. nih.gov The amount of hydrogen peroxide generated is proportional to the concentration of the D-amino acid. nih.gov While highly sensitive, a key challenge for DAAO-based biosensors is selectivity, as the wild-type enzyme can bind to a range of D-amino acids. acs.org To address this, protein engineering has been used to create DAAO variants with enhanced selectivity for specific D-amino acids. acs.org

Fluorescent probes have also been engineered for the selective detection of histidine. One such probe, based on DNA-Ag nanoclusters, operates through a "turn-on" fluorescence mechanism. nih.gov The fluorescence of the nanoclusters is initially quenched by copper ions (Cu²⁺). nih.gov In the presence of L-histidine, the Cu²⁺ is chelated by the imidazole group of the amino acid, releasing it from the nanocluster and restoring fluorescence. nih.gov This method has shown high selectivity for L-histidine over other amino acids with a detection limit of 0.096 μM. nih.gov Another type of biosensor utilizes l-histidine-dependent DNAzymes. An enzymatic signal amplification strategy has been developed that allows for the detection of l-histidine with a detection limit as low as 200 nM. acs.org

| Sensor Type | Principle of Detection | Target Analyte | Reported Limit of Detection (LOD) |

| Electrochemical MIP Sensor | Molecularly imprinted polymer on a glassy carbon electrode for selective rebinding. rsc.org | Histidine | 0.9 nM rsc.org |

| Enzyme-Based Amperometric Biosensor | D-amino acid oxidase (DAAO) catalyzes D-amino acid oxidation, producing a measurable current from H₂O₂. nih.gov | General D-Amino Acids | 0.2 µM nih.gov |

| Fluorescent DNA-Ag Nanocluster Probe | L-histidine chelates Cu²⁺, restoring the fluorescence of the nanoclusters. nih.gov | L-Histidine | 0.096 µM nih.gov |

| Fluorescent DNAzyme Biosensor | L-histidine-dependent DNAzyme with enzymatic signal amplification. acs.org | L-Histidine | 200 nM acs.org |

These innovative probes and biosensors are paving the way for more efficient and field-deployable analysis of D-amino acids in various applications, from food quality control to clinical diagnostics. nih.govnih.gov

Biochemical Roles and Enzymatic Interactions in Model Systems and Non Mammalian Contexts

Role of D-Histidine in Microbial Physiology and Cell Wall Biogenesis

While D-Alanine and D-Glutamate are the most prevalent D-amino acids found in the peptidoglycan (PG) of bacterial cell walls, the presence of other "non-canonical" D-amino acids points to diverse and specialized functions. nih.gov The incorporation of D-amino acids into the PG structure is a crucial bacterial adaptation that provides resistance against most proteases, thereby protecting the integrity of this vital cellular component. nih.gov

D-Histidine's role in microbial physiology is notably exemplified by its function as a key building block in the biosynthesis of staphylopine, a metallophore produced by Staphylococcus aureus. researchgate.netmdpi.com Metallophores are small molecules that chelate metal ions, and staphylopine is crucial for acquiring essential metals like zinc, nickel, and cobalt from the environment, particularly within a host during infection. mdpi.comexpasy.org The biosynthesis of staphylopine is a multi-step process that begins with the conversion of L-Histidine (B1673261) to D-Histidine by a specific histidine racemase. researchgate.netmdpi.comnih.gov This D-Histidine is then utilized in subsequent enzymatic steps to form the final staphylopine molecule, which is then secreted to scavenge metals. nih.govpnas.org This pathway highlights a critical physiological role for D-Histidine in bacterial metal homeostasis and virulence. mdpi.comnih.gov

Recent studies have also explored D-Histidine as an anti-biofilm agent. Research on Pseudomonas aeruginosa demonstrated that D-Histidine can inhibit biofilm formation and reduce the bacterium's motility and pathogenicity without affecting its growth. nih.gov This suggests a regulatory role for D-Histidine in modulating bacterial community behaviors.

Interaction with D-Amino Acid Specific Enzymes

D-Amino Acid Oxidase (DAAO) is a flavoenzyme that catalyzes the stereospecific oxidative deamination of D-amino acids, producing the corresponding α-keto acids, ammonia (B1221849), and hydrogen peroxide. nih.govfrontiersin.org DAAOs from various sources exhibit broad substrate specificity, and their activity on different D-amino acids can vary significantly. nih.gov

Studies on DAAOs from microbial sources such as the yeast Rhodotorula gracilis and various fungal species have shown that D-Histidine is a recognized substrate. frontiersin.orgoup.com While not always the most efficiently oxidized substrate, its processing by these enzymes is well-documented. For instance, DAAOs from Trigonopsis variabilis, Rhodotorula gracilis, and even pig kidney accept D-Histidine for oxidation. frontiersin.org Human DAAO is most active on neutral, hydrophobic, or slightly polar D-amino acids. nih.gov The ability of microbial DAAOs to catabolize D-Histidine suggests a role in the metabolic processing of this amino acid when it is available in the environment. frontiersin.org

Table 1: Substrate Activity of Various D-Amino Acid Oxidases (DAAO)

This table summarizes the activity of DAAO from different sources on D-Histidine compared to other representative D-amino acids. The data is presented qualitatively based on findings from multiple studies.

| DAAO Source | Activity on D-Alanine | Activity on D-Serine | Activity on D-Histidine | Reference |

|---|---|---|---|---|

| Rhodotorula gracilis | High | Moderate | Accepted as substrate | oup.com |

| Trigonopsis variabilis | High | Moderate | Accepted as substrate | frontiersin.org |

| Human (hDAAO) | Moderate | Low | Low/Not primary substrate | nih.govfrontiersin.org |

| Pig Kidney | High | High | Accepted as substrate | frontiersin.org |

Histidine Ammonia-Lyase (HAL), also known as histidase, is an enzyme that catalyzes the first step in the catabolic pathway of histidine. nih.gov Crucially, this enzyme is highly stereoselective and acts exclusively on L-Histidine . It facilitates a non-oxidative deamination reaction to produce trans-urocanic acid and ammonia. nih.gov HAL is a key enzyme in the metabolic pathway that ultimately converts L-Histidine to glutamate. nih.gov

The catalytic mechanism involves a unique electrophilic cofactor, 3,5-dihydro-5-methyldiene-4H-imidazol-4-one (MIO), which is formed autocatalytically from the enzyme's own polypeptide chain. nih.gov Due to its strict stereospecificity for the L-enantiomer, Histidine Ammonia-Lyase is not involved in the production of D-Histidine . The generation of D-Histidine in biological systems is accomplished by the action of histidine racemases, as discussed in the following section.

Amino acid racemases are enzymes that catalyze the reversible interconversion between L- and D-enantiomers of amino acids. researchgate.net These enzymes are essential for the production of D-amino acids used in various biological functions, such as peptidoglycan synthesis. nih.gov While some racemases have broad substrate specificity, others are highly specific to a single amino acid.

A specific histidine racemase has been identified and characterized in bacteria, confirming the dedicated enzymatic pathway for D-Histidine production. expasy.org In Staphylococcus aureus, a histidine racemase known as CntK is the first enzyme in the staphylopine biosynthesis pathway, responsible for generating the D-Histidine precursor from L-Histidine. mdpi.comnih.gov Another distinct histidine racemase was discovered in the lactic acid bacterium Leuconostoc mesenteroides, which showed specific activity for histidine. expasy.org These enzymes typically require pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor to facilitate the stereochemical inversion at the α-carbon. researchgate.net

Table 2: Characterized Histidine Racemases in Bacteria

This table provides examples of specific histidine racemases identified in microbial species and their physiological context.

| Enzyme | Organism | Physiological Role | Reference |

|---|---|---|---|

| CntK (Histidine Racemase) | Staphylococcus aureus | First step in the biosynthesis of the metallophore staphylopine. | mdpi.comexpasy.orgnih.gov |

| Histidine Racemase (Lm-HisR) | Leuconostoc mesenteroides | Specific racemization of histidine. | expasy.org |

D-Histidine as a Building Block in Synthetic Peptides for Modified Properties

A significant challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in the body. nih.gov Proteases are enzymes that recognize and cleave specific peptide bond sequences, but their active sites are stereospecific for L-amino acids. nih.gov The incorporation of D-amino acids, such as D-Histidine, into a peptide sequence is a highly effective strategy to enhance its stability against proteolytic cleavage. nih.govlifetein.com